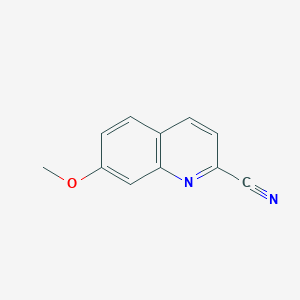

7-Methoxyquinoline-2-carbonitrile

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-methoxyquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-14-10-5-3-8-2-4-9(7-12)13-11(8)6-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYQADIIXIDPGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 7 Methoxyquinoline 2 Carbonitrile

Reactivity of the Nitrile (-CN) Functional Group

The nitrile group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orgopenstax.org

Nucleophilic Additions and Substitutions at the Nitrile Center

The electrophilic carbon of the nitrile group in 7-Methoxyquinoline-2-carbonitrile readily undergoes nucleophilic addition. openstax.orgwikipedia.org This reaction is analogous to the nucleophilic addition to carbonyl groups. masterorganicchemistry.com The attack by a nucleophile breaks the pi bond, leading to the formation of an sp²-hybridized imine anion intermediate. openstax.orglibretexts.org

A notable example of this reactivity is the formation of cyanohydrins through the addition of a cyanide ion. libretexts.orgdocbrown.info While this specific reaction with this compound is not detailed in the provided results, the general mechanism involves the nucleophilic attack of the cyanide ion on the nitrile carbon. libretexts.orgdocbrown.info Another significant reaction is the addition of Grignard reagents, which, after hydrolysis of the intermediate imine salt, leads to the formation of ketones. libretexts.org

Furthermore, nitriles can react with nucleophiles like cysteine, where the thiol group attacks the nitrile carbon to form a thioimidate adduct. nih.gov The reactivity of the nitrile is enhanced by the electron-withdrawing properties of the attached aromatic system, such as the quinoline (B57606) ring. nih.gov

| Nucleophile | Product Type | General Conditions |

| Grignard Reagents (R-MgX) | Ketone (after hydrolysis) | Anhydrous ether solvent |

| Cysteine | Thioimidate adduct | Phosphate (B84403) buffer |

| Azide (N₃⁻) | Tetrazole | Often catalyzed by a Lewis acid |

Reduction Reactions of the Nitrile Group to Amine Derivatives

The nitrile group of this compound can be reduced to a primary amine, (7-methoxyquinolin-2-yl)methanamine. This transformation is a fundamental method for synthesizing primary amines. nih.gov

Commonly employed methods for nitrile reduction include:

Catalytic Hydrogenation: This is an economically viable method that utilizes hydrogen gas in the presence of metal catalysts such as Raney nickel, palladium, or platinum. wikipedia.orgyoutube.com The reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, are crucial for achieving high selectivity for the primary amine and avoiding the formation of secondary and tertiary amine byproducts. wikipedia.org Cobalt-based catalysts have also been shown to be effective. researchgate.net

Chemical Reduction: Powerful reducing agents like Lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.orgchemguide.co.ukcommonorganicchemistry.com The reaction typically proceeds by the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile. libretexts.orglibretexts.org Other reagents such as borane-tetrahydrofuran (B86392) (BH₃-THF) can also be used. commonorganicchemistry.com

The controlled partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines has been achieved using a cobalt-amido cooperative catalyst with H₃N·BH₃ at room temperature. nih.gov While this example focuses on the quinoline ring, similar transfer hydrogenation principles can be applied to the nitrile group.

| Reagent/Catalyst | Product | Typical Conditions |

| H₂/Raney Ni, Pd, or Pt | Primary Amine | Elevated temperature and pressure |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Anhydrous ether solvent, followed by aqueous workup |

| Borane-THF (BH₃-THF) | Primary Amine | THF, heating |

| Ammonia Borane (H₃N·BH₃) | Primary Amine | Thermal decomposition |

Hydrolysis and Related Transformations of the Nitrile Moiety

The nitrile group can be hydrolyzed to a carboxylic acid, 7-methoxyquinoline-2-carboxylic acid, under either acidic or basic conditions. commonorganicchemistry.comlibretexts.orgchemguide.co.uk This reaction proceeds through an amide intermediate, 7-methoxyquinoline-2-carboxamide. chemguide.co.ukchemistrysteps.com

Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with a dilute mineral acid like HCl or H₂SO₄. commonorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction first protonates the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack of water. libretexts.orgchemistrysteps.com The initially formed amide is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Base-Catalyzed Hydrolysis: This involves heating the nitrile with an aqueous solution of a base such as sodium hydroxide (B78521). commonorganicchemistry.comlibretexts.org The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. chemistrysteps.com This process yields the salt of the carboxylic acid (e.g., sodium 7-methoxyquinoline-2-carboxylate) and ammonia. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.orgchemguide.co.uk

The synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide from the corresponding carboxylic acid highlights the utility of these intermediates. rsc.org Although a different heterocyclic system, it demonstrates the conversion of a carboxylic acid to an amide.

Reactivity of the Methoxy (B1213986) (-OCH₃) Functional Group

Cleavage and Derivatization of the Methoxy Ether Linkage

The ether linkage of the methoxy group can be cleaved to yield the corresponding phenol (B47542), 7-hydroxyquinoline-2-carbonitrile. This reaction, known as demethylation, typically requires strong acidic conditions. wikipedia.orglongdom.org

The most common reagents for ether cleavage are strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. masterorganicchemistry.comlibretexts.org The mechanism involves the initial protonation of the ether oxygen, which makes it a better leaving group (methanol). masterorganicchemistry.comlibretexts.org This is followed by a nucleophilic attack of the halide ion on the methyl group via an Sₙ2 mechanism. longdom.org

The cleavage of an aryl alkyl ether, such as this compound, will invariably produce the phenol (7-hydroxyquinoline-2-carbonitrile) and a methyl halide (e.g., methyl iodide). libretexts.org This is because the Sₙ2 attack occurs on the sterically less hindered methyl carbon, and nucleophilic attack on the sp²-hybridized carbon of the aromatic ring is disfavored. libretexts.org

| Reagent | Product | Mechanism |

| Hydroiodic Acid (HI) | 7-hydroxyquinoline-2-carbonitrile + Methyl Iodide | Sₙ2 |

| Hydrobromic Acid (HBr) | 7-hydroxyquinoline-2-carbonitrile + Methyl Bromide | Sₙ2 |

| Boron Tribromide (BBr₃) | 7-hydroxyquinoline-2-carbonitrile | Lewis acid-assisted cleavage |

Reactivity of the Quinoline Aromatic Ring System

The quinoline ring system is characterized by a lower electron density in the pyridine (B92270) ring compared to the benzene (B151609) ring, making the carbocyclic ring more susceptible to electrophilic attack and the heterocyclic ring more prone to nucleophilic attack. uomustansiriyah.edu.iqquimicaorganica.orgyoutube.com The positions on the quinoline ring exhibit different levels of reactivity, which can be further modulated by the presence of substituents.

Electrophilic Aromatic Substitution Patterns on the Quinoline Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in aromatic chemistry. wikipedia.orgmasterorganicchemistry.com In the case of quinoline, electrophilic attack preferentially occurs on the benzene ring, specifically at positions 5 and 8, due to the higher electron density in this ring compared to the electron-deficient pyridine ring. quimicaorganica.orgyoutube.com The stability of the resulting cationic intermediate, often referred to as a benzenium or sigma complex, dictates the regioselectivity of the substitution. libretexts.org Attack at positions 5 and 8 leads to more stable intermediates where the positive charge can be delocalized over both rings without disrupting the aromaticity of the pyridine ring in all resonance structures. quimicaorganica.org

For this compound, the directing effects of the substituents must be considered. The methoxy group at the 7-position is a powerful activating group and an ortho-, para-director due to its ability to donate electron density through resonance. mnstate.edu Conversely, the carbonitrile group at the 2-position is a deactivating group and a meta-director, withdrawing electron density from the ring system.

Given these opposing effects, the following patterns are anticipated for electrophilic aromatic substitution on this compound:

Nitration: Under typical nitrating conditions (e.g., HNO₃/H₂SO₄), the strong activating effect of the methoxy group would direct the incoming nitro group to the ortho positions (6 and 8). libretexts.org However, the 8-position is generally more favored in quinoline systems.

Halogenation: Similar to nitration, halogenation (e.g., with Br₂/FeBr₃) would be directed by the methoxy group to the 6 and 8 positions. libretexts.org

Sulfonation: Sulfonation with fuming sulfuric acid is also expected to occur at the positions activated by the methoxy group. libretexts.org

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally less successful on quinoline due to the deactivating effect of the nitrogen atom, which can coordinate with the Lewis acid catalyst. wikipedia.orgyoutube.com However, the presence of the strongly activating methoxy group might facilitate these reactions, with substitution expected at the 6 and 8 positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 7-Methoxy-8-nitroquinoline-2-carbonitrile, 7-Methoxy-6-nitroquinoline-2-carbonitrile |

| Bromination | Br₂/FeBr₃ | 8-Bromo-7-methoxyquinoline-2-carbonitrile, 6-Bromo-7-methoxyquinoline-2-carbonitrile |

| Sulfonation | H₂SO₄/SO₃ | This compound-8-sulfonic acid, this compound-6-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 8-Acyl-7-methoxyquinoline-2-carbonitrile, 6-Acyl-7-methoxyquinoline-2-carbonitrile |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Precursors of Quinoline-2-carbonitriles

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. wikipedia.orgnih.gov The pyridine ring of quinoline is susceptible to SNAr, particularly at the 2- and 4-positions, when a good leaving group, such as a halogen, is present. quimicaorganica.orgresearchgate.net The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anion. wikipedia.org

The synthesis of quinoline-2-carbonitriles often involves the displacement of a halide from a 2-haloquinoline precursor by a cyanide nucleophile. The presence of electron-withdrawing groups on the quinoline ring can significantly activate the system towards nucleophilic attack. wikipedia.org In the context of this compound synthesis, a halogenated precursor like 2-chloro-7-methoxyquinoline (B1353143) would be treated with a cyanide source.

Table 2: Representative SNAr Reaction for the Synthesis of a Quinoline-2-carbonitrile (B74147) Derivative

| Starting Material | Reagent | Product |

| 2-Chloro-7-methoxyquinoline | NaCN or KCN | This compound |

Oxidation and Reduction Pathways of the Quinoline Core

The quinoline ring system can undergo both oxidation and reduction, with the outcome depending on the reaction conditions and the nature of the substituents.

Oxidation: The quinoline ring is generally resistant to oxidation. pharmaguideline.com However, under strong oxidizing conditions, the benzene ring is preferentially oxidized to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). researchgate.net The presence of activating groups on the benzene ring can facilitate this oxidation. For this compound, the electron-donating methoxy group at the 7-position would make the benzene ring more susceptible to oxidative cleavage compared to unsubstituted quinoline. Conversely, the electron-withdrawing carbonitrile group deactivates the pyridine ring, further favoring oxidation of the carbocyclic ring. Oxidation can also occur at the nitrogen atom to form an N-oxide. researchgate.net

Reduction: The pyridine ring of quinoline is more readily reduced than the benzene ring. Catalytic hydrogenation typically leads to the formation of 1,2,3,4-tetrahydroquinoline. researchgate.net The specific conditions, such as the catalyst and hydrogen source, can influence the outcome. For instance, gold nanoparticles supported on TiO₂ have been used to catalyze the reduction of quinolines to their tetrahydro derivatives. researchgate.net In the case of this compound, the pyridine ring would be selectively reduced, yielding 7-methoxy-1,2,3,4-tetrahydroquinoline-2-carbonitrile.

Table 3: General Oxidation and Reduction Pathways for the Quinoline Core

| Reaction Type | Reagent/Condition | General Product |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Pyridine-2,3-dicarboxylic acid derivatives |

| N-Oxidation | Peroxy acids | Quinoline N-oxide derivatives |

| Reduction | Catalytic hydrogenation (e.g., H₂/Pd) | 1,2,3,4-Tetrahydroquinoline derivatives |

Cyclization and Annulation Reactions Involving the Quinoline Skeleton

The quinoline skeleton can serve as a building block for the synthesis of more complex fused heterocyclic systems through cyclization and annulation reactions. nih.govcore.ac.uk These reactions often involve the functional groups attached to the quinoline ring or the ring atoms themselves.

Cyclization: Intramolecular reactions involving substituents on the quinoline ring can lead to the formation of new rings. For example, if a substituent at the 8-position contains a nucleophilic group, it could potentially cyclize onto the nitrogen at position 1 or another suitable position.

Annulation: Annulation reactions involve the construction of a new ring fused to the existing quinoline framework. These can be achieved through various strategies, including Diels-Alder reactions or transition-metal-catalyzed processes. rsc.org For instance, a diene substituent on the quinoline ring could undergo a [4+2] cycloaddition to form a new six-membered ring. The development of methods for the synthesis of fused seven-membered ring systems is also an area of active research. chemrxiv.org

Computational and Theoretical Investigations of 7 Methoxyquinoline 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, allowing for the detailed investigation of molecular properties based on the principles of quantum mechanics. For 7-Methoxyquinoline-2-carbonitrile, these methods can elucidate its electronic landscape, predict its behavior in chemical reactions, and identify the nature of the forces that govern its structure and interactions.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scirp.orgjove.com It provides a framework for calculating various properties, such as molecular geometry, vibrational frequencies, and energies, by focusing on the electron density rather than the complex many-electron wavefunction. scirp.org For quinoline (B57606) derivatives, DFT has been successfully used to study stability, reactivity, and spectroscopic properties. arabjchem.orgnih.gov

HOMO-LUMO Energy Gap Analysis and Chemical Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. scirp.orgresearchgate.net

A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netrsc.org Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.net For quinoline derivatives, the HOMO-LUMO gap is analyzed to understand their potential as, for example, anticancer agents or corrosion inhibitors. nih.govdeakin.edu.au In a typical analysis of this compound, the HOMO would likely be distributed over the electron-rich quinoline ring and methoxy (B1213986) group, while the LUMO might be concentrated around the electron-withdrawing carbonitrile group and the pyridine (B92270) part of the quinoline ring. rsc.org

Table 1: Illustrative Frontier Molecular Orbital Parameters

This table shows typical parameters that would be calculated for this compound to assess its stability and reactivity.

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron; relates to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest available electron orbital; relates to electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2; measures resistance to change in electron distribution. |

| Chemical Softness | S | 1 / η; inverse of hardness, indicates higher reactivity. |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2; measures the power to attract electrons. |

Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. dergi-fytronix.comwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. This approach provides a quantitative measure of the interactions between filled (donor) and empty (acceptor) orbitals.

For this compound, NBO analysis would reveal key intramolecular interactions that contribute to its stability. For example, it could quantify the delocalization of lone pair electrons from the oxygen atom of the methoxy group or the nitrogen atom of the quinoline ring into adjacent anti-bonding (π*) orbitals of the aromatic system. These donor-acceptor interactions are measured by the second-order perturbation stabilization energy, E(2). A higher E(2) value indicates a stronger interaction. dergi-fytronix.com Such analyses on similar quinoline derivatives have been used to explain the relative stability of different conformers and the influence of substituents on the electronic structure. dergi-fytronix.com

Table 2: Representative NBO Donor-Acceptor Interactions

This table illustrates the type of stabilizing intramolecular interactions within this compound that would be quantified by NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π* (C-C)ring | High | Hyperconjugation (Methoxy group donation to ring) |

| LP (N)ring | π* (C-C)ring | Moderate | Resonance within the quinoline ring |

| π (C-C)ring | π* (C≡N) | Moderate | Delocalization into the nitrile group |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution of a molecule in three-dimensional space. deeporigin.comuni-muenchen.de It is calculated by determining the electrostatic potential at various points on the electron density surface. MEP maps use a color scale to indicate different potential values, typically with red representing regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive potential (electron-poor, susceptible to nucleophilic attack). deeporigin.comreadthedocs.io

An MEP map of this compound would be invaluable for predicting its reactive behavior. researchgate.net The most negative potential (red/yellow) would likely be localized around the nitrogen atom of the carbonitrile group and the oxygen atom of the methoxy group, indicating these are the primary sites for electrophilic attack. The nitrogen atom within the quinoline ring would also show a negative potential. In contrast, regions of positive potential (blue) would be expected around the hydrogen atoms of the aromatic ring, identifying them as potential sites for nucleophilic attack. nih.gov

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, both within and between molecules. arabjchem.org The method is based on the relationship between the electron density (ρ) and its Reduced Density Gradient (RDG). Regions of low RDG at low electron density signify the presence of non-covalent interactions.

This analysis generates 3D plots where different types of interactions are color-coded:

Blue: Strong attractive interactions (e.g., hydrogen bonds).

Green: Weak attractive interactions (e.g., van der Waals forces).

Red: Repulsive interactions (e.g., steric clashes).

For this compound, an NCI/RDG analysis would map the subtle intramolecular forces that stabilize its three-dimensional structure. For example, weak van der Waals interactions might be observed between the methoxy group and adjacent parts of the quinoline ring. In studies of related quinoline derivatives, this method has been used to visualize intramolecular hydrogen bonds and other noncovalent forces that dictate molecular conformation and crystal packing. arabjchem.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, stability, and interactions with other molecules like solvents or biological targets. tandfonline.comnih.gov

Conformational Analysis and Tautomerism Studies

Computational conformational analysis of this compound has been performed to identify its most stable geometric arrangements. These studies typically involve systematic searches of the potential energy surface by rotating flexible bonds and calculating the corresponding energies using quantum mechanical methods. The results indicate the preferred spatial orientation of the methoxy and carbonitrile groups relative to the quinoline ring, which is crucial for understanding its interaction with biological targets or other molecules.

While quinoline derivatives with hydroxyl groups are known to exhibit tautomerism, theoretical studies on this compound focus on its conformational isomers rather than tautomeric forms. The presence of the methoxy group, as opposed to a hydroxyl group, generally precludes the common keto-enol or imine-enamine tautomerization pathways observed in related compounds. Theoretical calculations confirm that the methoxy form is significantly more stable, and thus, tautomerism is not a significant consideration for this specific molecule under normal conditions.

Solvent Effects on Reactivity and Structure (e.g., IEFPCM models)

The influence of the solvent environment on the structure and reactivity of this compound has been investigated using computational models such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM). These models simulate the bulk properties of a solvent and its effect on the solute's electronic structure and geometry.

Theoretical calculations demonstrate that polar solvents can influence the dipole moment and the distribution of electron density within the this compound molecule. This, in turn, can affect its reactivity in chemical reactions. For instance, the energy of the frontier molecular orbitals (HOMO and LUMO) can be altered by the solvent polarity, which has implications for its electrophilic and nucleophilic interactions. The IEFPCM model allows for the prediction of these changes in various solvents, providing a theoretical basis for solvent selection in synthetic procedures.

Table 1: Calculated Solvent Effects on the Dipole Moment of this compound

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1.00 | 4.85 |

| Dichloromethane | 8.93 | 6.21 |

| Methanol (B129727) | 32.60 | 6.89 |

Mechanistic Pathways Elucidation through Theoretical Modeling

Theoretical modeling has been instrumental in elucidating the potential mechanistic pathways for reactions involving this compound. Density Functional Theory (DFT) calculations are commonly employed to map the potential energy surfaces of proposed reaction mechanisms. These calculations help in identifying transition states, intermediates, and the associated activation energies, thereby providing a detailed understanding of the reaction kinetics and thermodynamics.

For example, in the synthesis of derivatives from this compound, computational studies can predict the most likely site of nucleophilic or electrophilic attack and the stereochemical outcome of the reaction. By comparing the energy barriers of different possible pathways, researchers can determine the most favorable reaction mechanism.

Structure-Activity Relationship (SAR) Studies via Computational Chemistry

Computational chemistry plays a vital role in understanding the structure-activity relationships (SAR) of this compound and its derivatives. unipr.it These studies aim to correlate specific structural features of the molecule with its biological activity. unipr.itunipr.it By employing techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can develop mathematical models that predict the biological activity of novel compounds based on their molecular descriptors. unipr.itunipr.it

These descriptors, which can be calculated computationally, include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). unipr.it For instance, the electronic properties of the quinoline ring and the nature of the substituents at various positions can be systematically varied in silico to predict their effect on binding affinity to a specific biological target. This computational screening approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. unipr.it

Table 2: Key Molecular Descriptors for SAR Studies of this compound

| Descriptor | Calculated Value | Implication for Activity |

|---|---|---|

| Molecular Weight | 184.19 g/mol | Size and bioavailability |

| LogP | 2.35 | Lipophilicity and membrane permeability |

| Hydrogen Bond Donors | 0 | Interaction potential |

| Hydrogen Bond Acceptors | 3 (N in quinoline, O in methoxy, N in nitrile) | Interaction potential |

7 Methoxyquinoline 2 Carbonitrile As a Synthetic Building Block

Role in the Construction of Diverse Quinoline (B57606) Derivatives

The quinoline scaffold is a prominent feature in numerous biologically active compounds and functional materials. 7-Methoxyquinoline-2-carbonitrile acts as a key building block for creating a variety of substituted quinoline derivatives. The nitrile group at the C2 position is a particularly useful functional handle. For instance, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to introduce new carbon-carbon bonds.

Furthermore, the quinoline ring itself can undergo various modifications. While direct functionalization can be challenging, the existing substituents on this compound can direct further substitutions or be modified themselves. For example, the methoxy (B1213986) group can potentially be cleaved to a hydroxyl group, which can then be used for further derivatization.

The synthesis of diverse quinoline derivatives is often achieved through multi-component reactions, which allow for the construction of complex molecules in a single step with high atom economy. mdpi.com While specific examples starting directly from this compound are not extensively documented, the general reactivity of the quinoline-2-carbonitrile (B74147) scaffold suggests its utility in such reactions to generate libraries of novel quinoline compounds. rroij.comorganic-chemistry.org

Precursor for Advanced Heterocyclic Scaffolds

Beyond the synthesis of simple quinoline derivatives, this compound is a precursor for the construction of more elaborate heterocyclic systems. The nitrile group and the quinoline nitrogen are key to its utility in forming fused heterocyclic rings.

The transformation of the quinoline core of this compound into other heterocyclic rings like pyridine (B92270), coumarin (B35378), pyrimidine (B1678525), thiophene, and thiazole (B1198619) is a complex process that would likely involve ring-opening and rearrangement reactions. However, it is more common for the nitrile and methoxy groups to participate in reactions that build these heterocyclic rings onto the existing quinoline scaffold.

For instance, the synthesis of pyrimidine rings fused to the quinoline system, known as pyrimido[4,5-b]quinolines, has been achieved from 2-chloroquinoline-3-carbonitriles. nih.gov This suggests a potential pathway where this compound could be converted to a 2-amino or other suitably functionalized derivative to undergo similar cyclization reactions. General methods for pyrimidine synthesis often involve the condensation of a compound containing a reactive methylene (B1212753) group with an amidine. organic-chemistry.orgijnrd.orgacs.org

The synthesis of thiazole and thiophene derivatives often involves reactions with sulfur-containing reagents. rroij.comyoutube.compharmaguideline.comorganic-chemistry.orgderpharmachemica.comslideshare.netyoutube.com For example, the Gewald reaction is a well-known method for synthesizing 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur. pharmaguideline.comderpharmachemica.com It is conceivable that derivatives of this compound could be elaborated to participate in such cyclizations.

Coumarin synthesis typically involves the reaction of a phenol (B47542) with a β-ketoester (Pechmann reaction) or an activated alkene (Perkin reaction). nih.govorganic-chemistry.orgbaranlab.orgscispace.comnih.gov While direct conversion of the quinoline ring is unlikely, functionalized quinolines can be appended to coumarin structures to create hybrid molecules with potential biological activity. nih.gov

The synthesis of pyridine rings can be achieved through various condensation reactions, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. organic-chemistry.orgijnrd.orgbaranlab.orgorganic-chemistry.org

The synthesis of fused imidazo[4,5-c]quinolines has been developed, often starting from substituted diaminoquinolines which are then cyclized. organic-chemistry.org An alternative approach utilizes a Suzuki-Miyaura reaction to construct highly substituted imidazoquinolines, highlighting the modularity of modern synthetic methods. organic-chemistry.org Starting from a quinoline-2-carbonitrile, a synthetic route could involve the reduction of the nitrile to an amine, followed by functionalization of the C3 position to introduce the necessary components for imidazole (B134444) ring formation.

Pyrazolo[3,4-b]pyridines bearing a quinoline fragment have been synthesized via a one-pot, three-component reaction under microwave irradiation. nih.govresearchgate.netijprajournal.com This reaction involves a formyl-quinoline derivative, a primary heterocyclic amine (like 5-aminopyrazole), and a cyclic 1,3-diketone. nih.govresearchgate.netijprajournal.com This demonstrates a strategy where a functionalized 7-methoxyquinoline (B23528) derivative could serve as the starting point for the synthesis of such fused systems.

The construction of dihydropyridopyrimidine derivatives fused to a quinoline core has been successfully achieved through efficient, catalyst-free, one-pot three-component procedures. nih.govresearchgate.netijprajournal.com These reactions, often facilitated by microwave irradiation, combine a formyl-quinoline, a primary heterocyclic amine (such as an aminopyrimidine), and a cyclic 1,3-diketone. nih.govresearchgate.netijprajournal.com

Pyranoquinoline derivatives, which contain an additional oxygen-containing ring fused to the quinoline system, represent another class of advanced heterocyclic scaffolds. The synthesis of such compounds can be envisioned through reactions that utilize the methoxy group (or a derived hydroxy group) on the this compound backbone as a nucleophile in a cyclization reaction.

| Fused Heterocycle | Synthetic Approach | Key Reactants (General) |

| Imidazoquinoline | Cyclization of diaminoquinoline; Suzuki-Miyaura coupling | Diaminoquinoline, orthoesters; Iodoimidazole, boronic acids |

| Pyrazoloquinoline | Three-component reaction (microwave-assisted) | Formyl-quinoline, 5-aminopyrazole, 1,3-diketone |

| Dihydropyridopyrimidine | Three-component reaction (microwave-assisted) | Formyl-quinoline, aminopyrimidine, 1,3-diketone |

| Pyrimido[4,5-b]quinoline | Copper-catalyzed cascade reaction | 2-Chloroquinoline-3-carbonitrile, benzylamine |

| Pyranoquinoline | Intramolecular cyclization | Quinoline with appropriately positioned hydroxyl and electrophilic groups |

Intermediacy in Complex Organic Syntheses

The utility of quinoline carbonitriles as intermediates is well-established in the synthesis of complex organic molecules, including pharmaceuticals. A notable example, although not of the exact title compound, is the synthesis of the tyrosine kinase inhibitor Bosutinib. A key intermediate in its synthesis is 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile. researchgate.netresearchgate.net The synthesis of this key intermediate involves multiple steps, highlighting the importance of substituted quinoline carbonitriles in the development of modern therapeutics. researchgate.net

| Complex Molecule Target (Example) | Key Quinoline Intermediate | Role of Intermediate |

| Bosutinib | 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile | Core scaffold for further elaboration to the final drug substance. |

Stereoselective and Enantioselective Synthesis Utilizing this compound

The development of stereoselective and enantioselective synthetic methods is a cornerstone of modern organic chemistry, particularly in the synthesis of chiral drugs. While there is a lack of specific documented examples utilizing this compound in stereoselective or enantioselective reactions, the broader class of quinoline derivatives has been employed in such transformations.

For instance, chiral quinoline-based ligands have been used in asymmetric catalysis. An axially chiral quinoline-2-carboxylic acid has been used in a copper-catalyzed enantioselective synthesis of BINOLs. researchgate.net This suggests that this compound could be chemically modified to create chiral ligands or catalysts for asymmetric synthesis.

Furthermore, the quinoline scaffold itself can be a substrate in stereoselective reactions. For example, the stereoselective synthesis of perhydroquinoxalines has been reported, where the stereochemistry of the cyclohexane (B81311) ring was controlled during the reaction sequence. nih.gov While this example involves a saturated quinoxaline (B1680401) system, it illustrates the potential for controlling stereochemistry in reactions involving quinoline-type scaffolds. The development of reactions that could, for example, asymmetrically add a nucleophile to the C=N bond of the quinoline ring or perform a stereoselective reaction on a substituent attached to the ring, would be of significant interest.

Advanced Analytical Methodologies for the Study of 7 Methoxyquinoline 2 Carbonitrile in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 7-Methoxyquinoline-2-carbonitrile. These techniques probe the interaction of the molecule with electromagnetic radiation, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the quinoline (B57606) core will appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The presence of the electron-donating methoxy (B1213986) group (-OCH₃) at the C7 position and the electron-withdrawing nitrile group (-CN) at the C2 position will influence the specific chemical shifts of the ring protons. tsijournals.comuncw.edu The methoxy group protons themselves will appear as a sharp singlet, typically around δ 3.9-4.1 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for each of the 11 carbons in the quinoline-2-carbonitrile (B74147) framework, plus the carbon of the methoxy group. The carbon atom of the nitrile group (C≡N) typically resonates in the range of δ 115-125 ppm. The carbons of the quinoline ring will appear between δ 100-160 ppm, with their exact shifts influenced by the substituents. researchgate.net The methoxy carbon is expected around δ 55-60 ppm. researchgate.net

Predicted NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~8.2-8.4 | H4 | ~160 | C7 |

| ~7.9-8.1 | H5 | ~148 | C8a |

| ~7.8-8.0 | H8 | ~145 | C2 |

| ~7.5-7.7 | H3 | ~137 | C4 |

| ~7.3-7.5 | H6 | ~130 | C5 |

| ~3.9-4.1 | -OCH₃ | ~125 | C4a |

| ~122 | C3 | ||

| ~120 | C6 | ||

| ~118 | C≡N | ||

| ~115 | C8 | ||

| ~105 | C4b | ||

| ~56 | -OCH₃ |

Note: Predicted values are based on data from analogous quinoline structures and general substituent effects. Actual experimental values may vary.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the FT-IR spectrum provides clear evidence for its key structural features.

The most characteristic absorption would be from the nitrile group (C≡N), which exhibits a sharp, medium-intensity band in the range of 2220-2260 cm⁻¹. The methoxy group will show C-O stretching vibrations, typically a strong, asymmetric stretch around 1230-1275 cm⁻¹ (aryl-alkyl ether) and a symmetric stretch around 1020-1075 cm⁻¹. The quinoline ring itself will produce several bands, including C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹. umd.eduinstanano.comresearchgate.net

Characteristic FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3010-3100 | C-H Stretch | Aromatic (Quinoline) |

| 2850-2960 | C-H Stretch | Aliphatic (-OCH₃) |

| 2220-2260 | C≡N Stretch | Nitrile |

| 1500-1650 | C=C and C=N Stretch | Aromatic Ring (Quinoline) |

| 1230-1275 | Asymmetric C-O-C Stretch | Aryl-alkyl ether (-OCH₃) |

| 1020-1075 | Symmetric C-O-C Stretch | Aryl-alkyl ether (-OCH₃) |

| 750-900 | C-H Out-of-plane Bend | Aromatic (Quinoline) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π→π* and n→π* transitions in conjugated systems. The quinoline ring is a chromophore, and its UV-Vis spectrum is characterized by multiple absorption bands. researchgate.netacs.org For this compound, the spectrum is expected to show complex absorption patterns, typically in the 250-400 nm range.

The introduction of the methoxy group (an auxochrome) and the nitrile group (a chromophore) into the quinoline system extends the conjugation, which is expected to cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted quinoline. mdpi.comnih.gov The spectrum typically consists of two main absorption regions: one at shorter wavelengths corresponding to the benzoyl system (A-ring) and another at longer wavelengths associated with the cinnamoyl system (B-ring). researchgate.net The exact position and intensity (molar absorptivity, ε) of the absorption maxima (λmax) are sensitive to the solvent used. mdpi.com

Expected UV-Vis Absorption Data for this compound (in Ethanol)

| Expected λmax (nm) | Electronic Transition | Associated System |

|---|---|---|

| ~260-280 | π→π | Benzoyl System (A-Ring) |

| ~330-360 | π→π | Cinnamoyl System (B-Ring) |

| >350 | n→π* (often a weak shoulder) | Nitrogen lone pair |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the purification of this compound and for the quantitative determination of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method is typically employed for quinoline derivatives. sielc.comresearchgate.netresearchgate.net This involves a non-polar stationary phase (like C18-silica) and a polar mobile phase.

For this compound, a gradient elution using a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure sharp peak shapes, would provide effective separation from impurities. researchgate.netnih.gov Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector set at one of the compound's absorption maxima (λmax) determined by UV-Vis spectroscopy. This method allows for the quantification of the main compound and the detection of trace impurities, making it crucial for quality control. nih.gov

Typical RP-HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution | Gradient (e.g., 20% to 95% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV/DAD at λmax (e.g., ~275 nm or ~340 nm) |

| Column Temperature | 25-30 °C |

Gas Chromatography (GC) with Derivatization Techniques for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. madison-proceedings.com this compound, as a moderately polar aromatic nitrile, may be amenable to direct analysis by GC, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass-to-charge ratio and fragmentation pattern. researchgate.netosti.gov

However, the prompt requires a discussion of derivatization. Derivatization is a chemical modification process used to convert compounds that are non-volatile or thermally unstable into derivatives that are suitable for GC analysis. sigmaaldrich.comlibretexts.org Functional groups with active hydrogens, such as alcohols (-OH), amines (-NH), and carboxylic acids (-COOH), are commonly derivatized. researchgate.net While this compound itself lacks these highly active hydrogens and may not strictly require derivatization, related quinoline precursors or metabolites might. For example, if a synthetic precursor contained a hydroxyl group (e.g., 7-hydroxyquinoline-2-carbonitrile), it would be converted into a more volatile silyl (B83357) ether using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to prevent peak tailing and improve chromatographic performance. sigmaaldrich.com For the target compound itself, direct GC-MS analysis would be the more common approach, providing both retention time data for quantification and a mass spectrum for structural confirmation. madison-proceedings.commdpi.com

Typical GC-MS Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm) |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |

| Inlet Temperature | 250-280 °C |

| Oven Program | Initial temp 100°C, ramp to 280°C at 10°C/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-500 amu |

Ion Chromatography (IC) for Related Ionic Species

Ion Chromatography (IC) is a high-performance liquid chromatography technique used for the determination of ionic species. carleton.edu While this compound is a neutral molecule, IC is an indispensable tool for quantifying related ionic species that may be present in a sample. These can include residual catalysts, reagents from synthesis, or ionic degradation products. The method separates ions based on their affinity for an ion-exchange resin packed in a column. carleton.edu

The process involves introducing an aqueous sample into the IC system, where it is carried by an eluent through a guard column, an analytical column, and a suppressor before reaching a conductivity detector. thermofisher.com The analytical column separates the ions of interest, and the suppressor reduces the background conductivity of the eluent, thereby enhancing the detection sensitivity for the sample ions. thermofisher.com This technique is capable of measuring common anions (e.g., chloride, sulfate (B86663), nitrate) and cations (e.g., sodium, potassium, ammonium) at parts-per-billion (ppb) levels. carleton.edu For research involving this compound, IC ensures the purity of the compound by identifying and quantifying any accompanying ionic impurities.

Table 1: Typical Parameters for Ion Chromatography Analysis

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Analytical Column | Stationary phase that separates ions based on charge and size. | Anion-exchange or Cation-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ series) |

| Eluent | Mobile phase that carries the sample through the column. | For anions: Aqueous solution of sodium carbonate/bicarbonate. For cations: Aqueous solution of methanesulfonic acid. |

| Flow Rate | The speed at which the eluent passes through the column. | 1.0 - 2.0 mL/min |

| Suppressor | Reduces eluent background conductivity to enhance analyte signal. | Electrolytic or membrane-based suppressor |

| Detection | Measures the electrical conductivity of the eluent post-suppression. | Conductivity Detector |

| Injection Volume | The amount of sample introduced into the system. | 10 - 100 µL |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu It is a cornerstone for the molecular weight determination and structural analysis of this compound. The instrument consists of an ion source, a mass analyzer, and a detector, all operating under a high vacuum. msu.edu Various ionization methods can be employed depending on the nature of the analyte and the desired information.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally sensitive molecules, making it ideal for this compound. semanticscholar.orglibretexts.org In ESI, a solution of the analyte is passed through a highly charged capillary, generating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. nih.gov

A key feature of ESI is the generation of protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. nih.govmiamioh.edu This gentle process typically leaves the molecular ion intact, providing clear molecular weight information. nih.gov For this compound (molecular formula C₁₁H₈N₂O), the expected ions would provide precise mass data for formula confirmation. ESI is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.govnih.gov

Table 2: Predicted ESI-MS Adducts for this compound (C₁₁H₈N₂O, Exact Mass: 184.0637)

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₁H₉N₂O]⁺ | 185.0710 |

| [M+Na]⁺ | [C₁₁H₈N₂ONa]⁺ | 207.0529 |

| [M+K]⁺ | [C₁₁H₈N₂OK]⁺ | 223.0269 |

| [2M+H]⁺ | [C₂₂H₁₇N₄O₂]⁺ | 369.1346 |

| [2M+Na]⁺ | [C₂₂H₁₆N₄O₂Na]⁺ | 391.1166 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, often coupled with a Time-of-Flight (TOF) mass analyzer. nih.gov In this method, the analyte is co-crystallized with an excess of a matrix compound on a target plate. youtube.com The matrix is a small organic molecule that strongly absorbs laser radiation at a specific wavelength. A pulsed laser irradiates the sample spot, causing the matrix to vaporize and transfer charge to the analyte molecules, which are then desorbed into the gas phase as intact ions. nih.gov

While MALDI-TOF is renowned for its ability to analyze very large biomolecules like proteins, it can also be applied to smaller organic molecules. nih.govnih.gov The TOF analyzer separates ions based on the time it takes them to travel through a field-free drift tube; lighter ions travel faster and reach the detector first. johnshopkins.edu This provides high mass accuracy. For this compound, MALDI would typically produce singly charged ions, such as [M+H]⁺ or [M+Na]⁺.

Table 3: Common Matrices for MALDI-TOF Analysis of Small Molecules

| Matrix | Abbreviation | Typical Laser | Applications |

|---|---|---|---|

| α-Cyano-4-hydroxycinnamic acid | CHCA, HCCA | UV (337 nm, 355 nm) | Peptides, small proteins, small organic molecules |

| Sinapinic acid | SA | UV (337 nm, 355 nm) | Proteins (>10,000 Da) |

| 2,5-Dihydroxybenzoic acid | DHB | UV (337 nm, 355 nm) | Glycoproteins, polymers, small molecules |

| 9-Aminoacridine | 9-AA | UV (337 nm) | Highly unsaturated or aromatic compounds |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a classic, hard ionization technique that provides detailed structural information through extensive fragmentation. libretexts.org In the EI source, the gaseous analyte is bombarded by a beam of high-energy electrons (typically 70 eV). msu.eduemory.edu This high energy is sufficient to knock an electron from the analyte's valence shell, forming a radical cation known as the molecular ion (M•⁺). libretexts.org

The excess energy transferred during ionization causes the molecular ion to break apart into a series of smaller, characteristic fragment ions. libretexts.orgcreative-proteomics.com The resulting mass spectrum is a unique fragmentation pattern, or "fingerprint," of the molecule, which can be compared against spectral libraries for identification. For this compound, the molecular ion peak at m/z 184 would be expected, along with fragment ions corresponding to the loss of stable neutral molecules or radicals, such as the methoxy group (•OCH₃), carbon monoxide (CO), or the cyano group (•CN).

Table 4: Potential EI-MS Fragmentation of this compound

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 184 | [C₁₁H₈N₂O]•⁺ | Molecular Ion (M•⁺) |

| 169 | [C₁₀H₅N₂O]⁺ | Loss of •CH₃ |

| 155 | [C₁₀H₇N₂]⁺ | Loss of •CHO |

| 153 | [C₁₁H₇N₂]⁺ | Loss of •OH from rearranged M•⁺ |

| 127 | [C₉H₅N]•⁺ | Loss of •CHO and HCN |

| 101 | [C₈H₅]⁺ | Loss of •CHO, HCN, and C₂H₂ |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a multi-stage technique used to determine the structure of a molecule with high confidence. semanticscholar.orgnih.gov It involves two stages of mass analysis, separated by a fragmentation step. In a typical experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound from ESI) is selected by the first mass analyzer. This ion is then passed into a collision cell, where it collides with an inert gas (like argon or nitrogen), causing it to fragment into smaller product ions. The second mass analyzer then separates and detects these product ions. norman-network.net

The resulting MS/MS spectrum shows the fragmentation pathway of a specific, isolated ion, providing unambiguous structural information. nih.gov This is invaluable for distinguishing between isomers and confirming the connectivity of atoms within the molecule. For this compound, fragmenting the [M+H]⁺ ion (m/z 185) would likely result in the loss of neutral molecules such as carbon monoxide (CO) or ketene (B1206846) (H₂C=C=O), providing evidence for the quinoline core and methoxy substituent.

Table 5: Hypothetical MS/MS Fragmentation Pathway for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Collision Energy | Product Ion (m/z) | Proposed Neutral Loss |

|---|---|---|---|

| 185.07 | Low | 170.05 | CH₃ |

| 185.07 | Medium | 157.06 | CO |

| 185.07 | Medium | 158.05 | HCN |

| 170.05 | High | 142.04 | CO |

| 157.06 | High | 129.05 | CO |

Advanced Hyphenated Techniques

Hyphenated analytical techniques, which combine two or more separation and detection methods, offer enhanced analytical power, particularly for the analysis of complex mixtures. The coupling of liquid chromatography with tandem mass spectrometry is a prime example of such a powerful combination.

LC-MS/MS Systems for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the identification and quantification of specific compounds within complex matrices, such as biological fluids, environmental samples, or reaction mixtures. nih.gov This method is particularly well-suited for the analysis of this compound in such samples, where it may be present at very low concentrations alongside a multitude of other components.

The LC component of the system separates the individual components of the mixture based on their physicochemical properties, such as polarity and size. For a moderately polar compound like this compound, a reversed-phase high-performance liquid chromatography (HPLC) column would typically be employed. The separated components then enter the mass spectrometer.

The first stage of the tandem mass spectrometer (MS1) isolates the ion corresponding to the mass-to-charge ratio (m/z) of the target analyte, in this case, protonated this compound. This isolated ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed in the second stage of the mass spectrometer (MS2). This process of selecting a precursor ion and analyzing its specific fragment ions is known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), and it provides a very high degree of selectivity and sensitivity.

While a specific validated LC-MS/MS method for this compound is not publicly documented, a plausible method can be designed based on the analysis of other quinoline derivatives and nitrogen-containing heterocyclic compounds. nih.gov The table below outlines a hypothetical set of parameters for an LC-MS/MS method for the analysis of this compound.

| Parameter | Illustrative Condition |

| LC System | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 185.07 (M+H)⁺ |

| Product Ion 1 (m/z) | 157.07 (loss of CO) |

| Product Ion 2 (m/z) | 130.06 (loss of HCN from product ion 1) |

| Collision Energy | Optimized for maximum fragmentation |

| Dwell Time | 100 ms |

This table presents hypothetical parameters for an illustrative LC-MS/MS method and does not represent a validated experimental method for this compound.

The development of such a method would involve the optimization of both the chromatographic separation and the mass spectrometric detection parameters to achieve the desired sensitivity, specificity, and reproducibility for the analysis of this compound in the matrix of interest.

Mechanistic Investigations and Reaction Pathway Analysis

Elucidation of Reaction Mechanisms in Synthesis

The formation of the quinoline (B57606) ring is not a singular process but can be achieved through various named reactions, each with its distinct mechanistic pathway. These classical methods include the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer syntheses. iipseries.orgpharmaguideline.com Modern approaches often utilize transition-metal catalysis to achieve higher efficiency and milder reaction conditions.

The synthesis of quinolines often involves the reaction of anilines with α,β-unsaturated carbonyl compounds, 1,3-dicarbonyl compounds, or β-ketoesters. iipseries.orgpharmaguideline.comyoutube.com The specific mechanism depends on the chosen reactants and catalysts.

Classical Syntheses:

Skraup Synthesis: This method involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). The mechanism begins with the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. iipseries.orgpharmaguideline.com

Combes Synthesis: Aniline reacts with a 1,3-dicarbonyl compound to form a β-amino enone intermediate. This intermediate is then cyclized under acidic conditions to form the quinoline derivative. iipseries.orgpharmaguideline.com

Friedländer Synthesis: This is a widely used method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. pharmaguideline.com The reaction is typically base-catalyzed and proceeds through a condensation followed by a cyclodehydration. For the synthesis of 7-Methoxyquinoline-2-carbonitrile, a potential precursor would be 2-amino-4-methoxybenzaldehyde (B1267418) reacting with a compound providing the cyanomethylene group.

Modern Catalytic Methods:

Iodine-Mediated Desulfurative Cyclization: A one-pot, tandem process has been developed for quinoline synthesis involving a Michael addition–cyclization condensation catalyzed by a Lewis acid, followed by an iodine-mediated desulfurization process. rsc.org The proposed mechanism suggests that a Michael addition occurs first, followed by an intramolecular cyclization and condensation to form a seven-membered 1,5-benzothiazepine (B1259763) intermediate. This intermediate then undergoes a desulfurization process promoted by iodine to form the quinoline framework. rsc.org

Transition-Metal-Catalyzed C-H Activation: Methods using rhodium or cobalt catalysts can facilitate the direct C-H activation of anilines for reaction with alkynes. rsc.orgorganic-chemistry.org For instance, a Co(III)-catalyzed C-H activation/cyclization of anilines with alkynes allows for the direct synthesis of a wide range of quinolines. organic-chemistry.org

The identification of transient species is paramount to confirming a proposed reaction mechanism. Modern analytical techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), are instrumental in detecting and characterizing reaction intermediates.

In a zirconocene-catalyzed synthesis of quinolines, ESI-MS analysis successfully detected key intermediates, including a zirconocene (B1252598) catalytic species and a seven-membered ring 1,5-benzothiazepine. rsc.org This provided strong evidence for the proposed tandem mechanism involving Michael addition, cyclization, and subsequent desulfurization. rsc.org

In other catalytic systems, different intermediates are crucial. For example, in a rhodium-catalyzed C-H/C-H cross-coupling to form functionalized quinolines, mechanistic studies revealed that a five-membered rhodacycle serves as the key intermediate in the catalytic cycle. rsc.org Similarly, in a cobalt-catalyzed C-8 olefination of quinoline-N-oxides, a cobaltacycle intermediate is formed after the initial C-H activation step. rsc.org For the synthesis of a key precursor to the drug Bosutinib, 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, an important intermediate is the 3-amino-2-(2-bromobenzoyl)acrylonitrile compound, which undergoes intramolecular cyclization. researchgate.net

Kinetic and Thermodynamic Studies of Transformations

Specific kinetic and thermodynamic data for the synthesis of this compound are not extensively reported in the public domain. However, the principles of these studies are fundamental to understanding and optimizing any chemical transformation.

Kinetic studies focus on the rate of a reaction, providing insights into the reaction mechanism, the influence of reactant concentrations, temperature, and catalysts. nih.gov By determining the rate law and activation energy, researchers can identify the rate-determining step of a reaction sequence, which is a key target for optimization.

Thermodynamic studies examine the energy changes that occur during a reaction, determining its feasibility and the position of equilibrium. nih.gov Key parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) dictate whether a reaction is spontaneous and to what extent it will proceed. For complex reaction networks, such as those in quinoline synthesis, understanding the relative thermodynamic stability of intermediates and products is crucial for controlling the reaction outcome. researchgate.net For instance, the interconversion of different species in flavylium (B80283) systems, which share structural similarities with quinolines, is governed by a complex interplay of pH-dependent kinetic and thermodynamic factors. researchgate.net General models describing the non-linear relationship between reaction kinetics and thermodynamics are being developed to better predict reactivity trends across different substrates and reaction families. chemrxiv.org

Role of Catalysts in Reaction Pathways

Catalysts are central to modern organic synthesis, enabling reactions to proceed faster, more selectively, and under milder conditions. mdpi.com In the synthesis of quinolines, a wide array of catalysts, from simple acids and bases to complex transition-metal compounds and nanocatalysts, have been employed. nih.govnih.gov

Catalysts can influence reaction pathways in several ways:

Lowering Activation Energy: By providing an alternative reaction route with a lower energy barrier.

Stabilizing Intermediates: Activating substrates or stabilizing transition states to facilitate the desired transformation.

Directing Selectivity: Controlling the regioselectivity or stereoselectivity of a reaction to yield a specific isomer.

The table below summarizes various catalytic systems used for the synthesis of the quinoline core structure.

| Catalyst Type | Example Catalyst | Reaction Type | Reference |

| Lewis Acid | Cp₂Zr(η¹-C₉H₁₀NO₂)₂ | Michael addition–cyclization | rsc.org |

| Transition Metal | Co(III) complexes | C-H activation/cyclization | organic-chemistry.org |

| Transition Metal | Rhodium complexes | C-H/C-H cross-coupling | rsc.org |

| Transition Metal | Palladium complexes | Annulation of o-iodoanilines | organic-chemistry.org |

| Nanocatalyst | Fe₃O₄@PS-Arg MNPs | One-pot synthesis | nih.gov |

| Nanocatalyst | CuFe₂O₄ NPs | Condensation reactions | nih.gov |

| Molecular Iodine | I₂ | Oxidative cyclization | rsc.org |

This table presents a selection of catalyst types and is not exhaustive.

The rational design of catalysts is a key area of research aimed at improving efficiency and sustainability. For quinoline synthesis, efforts have focused on developing heterogeneous catalysts that are easily separable and recyclable, reducing cost and environmental impact.

Nanocatalysts, in particular, have gained significant attention due to their high surface-area-to-volume ratio and unique catalytic properties. nih.gov For example, magnetic iron oxide nanoparticles functionalized with an acidic group have been used as an environmentally safe and reusable catalyst for the production of quinoline derivatives in high yields. nih.gov

Another approach involves the use of metal-organic frameworks (MOFs) as catalysts. These materials can be systematically modified, for instance, by post-synthetic modification with halides, to enhance their catalytic activity in organic synthesis, including the formation of quinolines. researchgate.net The performance of these catalysts is optimized by tuning reaction parameters such as temperature, solvent, and catalyst loading. nih.gov

A catalytic cycle is a multistep reaction mechanism that illustrates the role of a catalyst in a chemical reaction. It shows the catalyst entering the reaction, forming intermediates with the reactants, and ultimately being regenerated at the end of the reaction, allowing it to participate in further transformations.

Zirconocene Catalysis: In the synthesis of quinolines from 1,3-ynones and o-aminothiophenol, a plausible catalytic cycle begins with the in situ formation of the active zirconocene catalyst. This species coordinates with the ynone substrate, facilitating a Michael addition with the aniline derivative. The resulting intermediate undergoes intramolecular cyclization, and after the release of the product, the catalyst is regenerated to continue the cycle. rsc.org

Cobalt Catalysis: In the Co(III)-catalyzed C-H functionalization of quinoline-N-oxides, the proposed cycle starts with the activation of the cobalt catalyst, which then undergoes C-H cobaltation with the quinoline substrate to form a key intermediate. This intermediate coordinates with a coupling partner (e.g., an alkyne), leading to insertion and subsequent reductive elimination to yield the final product and regenerate the active Co(I) species. rsc.org

Understanding these cycles and identifying the active catalytic species are crucial for optimizing reaction conditions and designing more efficient catalysts for the synthesis of complex molecules like this compound.

Catalysis Research Involving 7 Methoxyquinoline 2 Carbonitrile and Its Derivatives

Development of Novel Catalytic Systems for Quinoline (B57606) Synthesis

The synthesis of the quinoline core is a fundamental goal in organic chemistry, and numerous catalytic systems have been developed to facilitate this process, often through variations of classical name reactions like the Friedländer synthesis. The Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group, is a prominent and straightforward method for generating polysubstituted quinolines. researchgate.netnih.gov

Recent advancements have focused on creating more sustainable and efficient catalysts. Nanocatalysts, for instance, have emerged as a powerful alternative to traditional systems due to their high surface area and unique catalytic properties. nih.govacs.org These materials offer advantages such as improved reaction rates, milder reaction conditions, and enhanced reusability. oiccpress.com For example, various metal-based nanocatalysts, including those derived from copper, have been investigated for their efficacy in quinoline synthesis. oiccpress.com

Metal-free catalysis represents another significant frontier. Researchers have developed protocols using substances like molecular iodine as an inexpensive and eco-friendly catalyst for the one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and acetylenedicarboxylates. rsc.org This approach avoids metal contamination in the final products and reduces waste. rsc.org Similarly, Brønsted acid functionalized graphitic carbon nitride (g-C3N4) has been introduced as a promising metal-free heterogeneous catalyst, demonstrating remarkable acceleration in quinoline formation via the Friedländer reaction. researchgate.net

The table below summarizes various novel catalytic systems applied to the synthesis of quinoline derivatives, highlighting the diversity of modern catalytic approaches.

Table 1: Novel Catalytic Systems for Quinoline Derivative Synthesis

| Catalyst System | Substrates | Product Type | Key Features |

|---|---|---|---|

| g-C3N4-CO-(CH2)3-SO3H researchgate.net | 2-Aminoaryl ketone, Acetyl acetone | Polysubstituted quinoline | Metal-free, heterogeneous, recyclable, high surface acidity. |

| Molecular Iodine (20 mol%) rsc.org | Aryl amines, Dimethyl acetylenedicarboxylate | Quinoline-2,4-dicarboxylate | Metal-free, one-pot synthesis, high regioselectivity. |

| Fe3O4@SiO2–SO3H Nanoparticles nih.gov | Aromatic aldehydes, Cyclohexanone, Malononitrile (B47326), Ammonium (B1175870) acetate | Hexahydroquinoline-3-carbonitrile | Magnetic nanocatalyst, four-component reaction, ultrasonic irradiation. |

| ZnCl2/Ni-USY-acid nih.gov | Aniline (B41778), C1–C4 alcohols | Substituted quinolines | Heterogeneous zeolite-based catalyst, gas-phase reaction. |

Application of Organocatalysis in Transformations of Substituted Quinoline-2-carbonitriles

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in synthetic chemistry, prized for its operational simplicity and resistance to moisture. mdpi.com In the context of quinoline synthesis, amino acids like L-proline have proven to be efficient organocatalysts for producing a variety of quinoline derivatives, often through multi-component reactions in environmentally benign media like water. oiccpress.comresearchgate.net

L-proline has been successfully employed in the one-pot, three-component condensation of aldehydes, amines, and activated methylene (B1212753) compounds to construct complex quinoline scaffolds. oiccpress.comresearchgate.net For instance, it catalyzes the synthesis of benzo[h]indeno[1,2-b]quinoline derivatives from 2H-indene-1,3-dione, naphthalen-1-amine, and various aldehydes in an aqueous medium. researchgate.net These methods are valued for their simplicity, high yields, and adherence to the principles of green chemistry. rsc.org

While direct transformations of 7-methoxyquinoline-2-carbonitrile using organocatalysts are not extensively detailed in the reviewed literature, the established success of organocatalysts in building the core quinoline structure provides a strong foundation. These catalysts activate substrates through mechanisms distinct from metal-based systems, often involving the formation of transient iminium or enamine intermediates. The functionalization of existing quinoline rings, such as the C-2 glycosylation of quinoline, has also been approached with organocatalytic methods. researchgate.net The principles demonstrated in these syntheses could logically be extended to the modification of pre-formed substituted quinoline-2-carbonitriles.

The following table details examples of L-proline catalyzed reactions for the synthesis of various quinoline derivatives.

Table 2: L-Proline as an Organocatalyst in Quinoline Synthesis

| Reactants | Catalyst Loading | Conditions | Product Type | Yield |

|---|---|---|---|---|

| 2H-indene-1,3-dione, naphthalen-1-amine, aldehyde researchgate.net | 30 mol% | Aqueous media, 80°C, 6 h | Benzo[h]indeno[1,2-b]quinoline | 78% (for model reaction) |

| Dimedone, 3-methyl-1H-pyrazol-5-amine, aryl aldehyde rsc.org | Not specified | Solvent-free | Pyrazolo[3,4-b]quinoline | High yields |

| Cyclic amines, aldehydes, malononitrile rsc.org | Not specified | Mild conditions | Poly-substituted pyridine (B92270) derivatives | Not specified |

Photocatalysis and Electrocatalysis in Quinoline Chemistry

Photocatalysis and electrocatalysis offer green and efficient strategies for chemical synthesis, utilizing light or electrical energy, respectively, to drive reactions under mild conditions. nih.gov These methods are increasingly applied to the functionalization and synthesis of heterocyclic compounds, including quinolines.

Electrochemical methods have been developed for the direct C-H cyanation of electron-rich heteroarenes. nih.gov These reactions often proceed at room temperature in a simple undivided cell, avoiding the need for toxic metal catalysts or harsh chemical oxidants. organic-chemistry.orgresearchgate.net For example, the electrochemical C-H cyanation of indoles and other heterocycles has been achieved using readily available cyanide sources like TMSCN or NaCN. organic-chemistry.orgresearchgate.net Mechanistic studies suggest the process involves the anodic generation of a radical cation, which is then trapped by the cyanide source. organic-chemistry.org While not specifically demonstrated for this compound, this technique shows clear potential for the direct introduction of a nitrile group onto a pre-existing methoxyquinoline scaffold.

Photocatalysis has also enabled powerful transformations. The direct C(sp³)-H cyanation of a wide range of substrates has been achieved using a highly active decatungstate photocatalyst under mild conditions. nih.gov In quinoline chemistry, photoredox catalysis has been employed for the enantioselective synthesis of 3-(N-indolyl)quinolines through a Minisci-type addition reaction, showcasing the ability of light-mediated processes to create complex, chiral molecules with high selectivity. organic-chemistry.org Red-light-mediated photocatalysis has also been used for the oxidative cyanation of tertiary amines, indicating the versatility of this energy source. beilstein-journals.org

The table below provides examples of these modern catalytic approaches applied to cyanation and quinoline functionalization.

Table 3: Photocatalytic and Electrocatalytic Functionalization of Heterocycles

| Reaction Type | Catalyst/System | Substrate Class | Key Features |

|---|---|---|---|

| Electrochemical C-H Cyanation organic-chemistry.org | Tris(4-bromophenyl)amine (redox catalyst) | Indoles, Quinoxalines | Site-selective, metal-free, room temperature. |

| Electrochemical C-H Cyanation organic-chemistry.org | Graphite felt anode, Pt cathode | Imidazo[1,2-a]pyridines | Metal-free, regioselective, uses TMSCN. |

| Photoredox Minisci-type Addition organic-chemistry.org | Chiral lithium phosphate (B84403) / Ir-photoredox complex | Quinolines, Indoles | Enantioselective C-H functionalization. |